

MAC-0547630: A Potent Inhibitor of Bacterial Cell Wall Synthesis

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Compound of Interest

Compound Name: MAC-0547630

Cat. No.: B1675865

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Application Notes and Protocols

This document provides detailed application notes and protocols for the research use of **MAC-0547630**, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibacterial drug discovery.

Introduction

MAC-0547630 is a small molecule inhibitor that targets the essential bacterial enzyme Undecaprenyl Pyrophosphate Synthase (UppS). UppS plays a critical role in the biosynthesis of the bacterial cell wall by catalyzing the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. By inhibiting UppS, **MAC-0547630** effectively disrupts cell wall synthesis, leading to bacterial growth inhibition. Notably, **MAC-0547630** has been shown to exhibit selective, nanomolar inhibition of UppS without off-target effects on the bacterial membrane potential, making it a valuable tool for studying bacterial cell wall biogenesis and a potential lead compound for novel antibiotic development.

Quantitative Data

The antibacterial activity of **MAC-0547630** has been evaluated against various bacterial strains. The following tables summarize the key quantitative data available for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of **MAC-0547630**

Bacterial Strain	MIC (μ g/mL)
Bacillus subtilis 168	0.1
Staphylococcus aureus	Causes ~50% growth inhibition

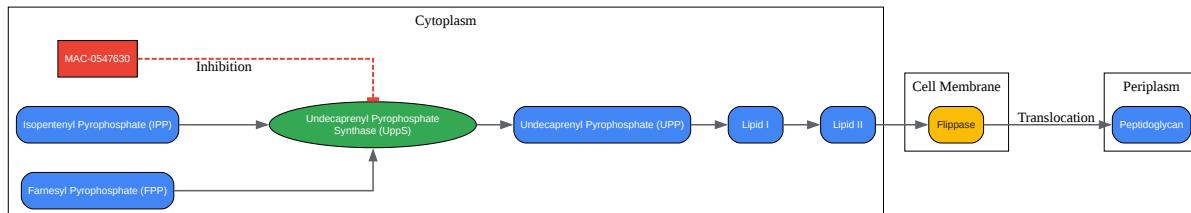
Table 2: Synergistic Activity of **MAC-0547630** with Cefuroxime against MRSA (USA300)

Compound Combination	Fractional Inhibitory Concentration (FIC) Index
MAC-0547630 + Cefuroxime	<0.078

The FIC index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered to indicate synergy.

Signaling Pathway

MAC-0547630 targets the bacterial peptidoglycan synthesis pathway, a fundamental process for maintaining the structural integrity of the bacterial cell wall. The specific enzyme inhibited is Undecaprenyl Pyrophosphate Synthase (UppS).



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Bacterial peptidoglycan synthesis pathway and the inhibitory action of **MAC-0547630**.

Experimental Protocols

In Vitro UppS Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of **MAC-0547630** against UppS.

Materials:

- Purified recombinant UppS enzyme
- **MAC-0547630**
- Farnesyl pyrophosphate (FPP)
- [1-14C]Isopentenyl pyrophosphate ([14C]IPP)
- Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
- Scintillation cocktail

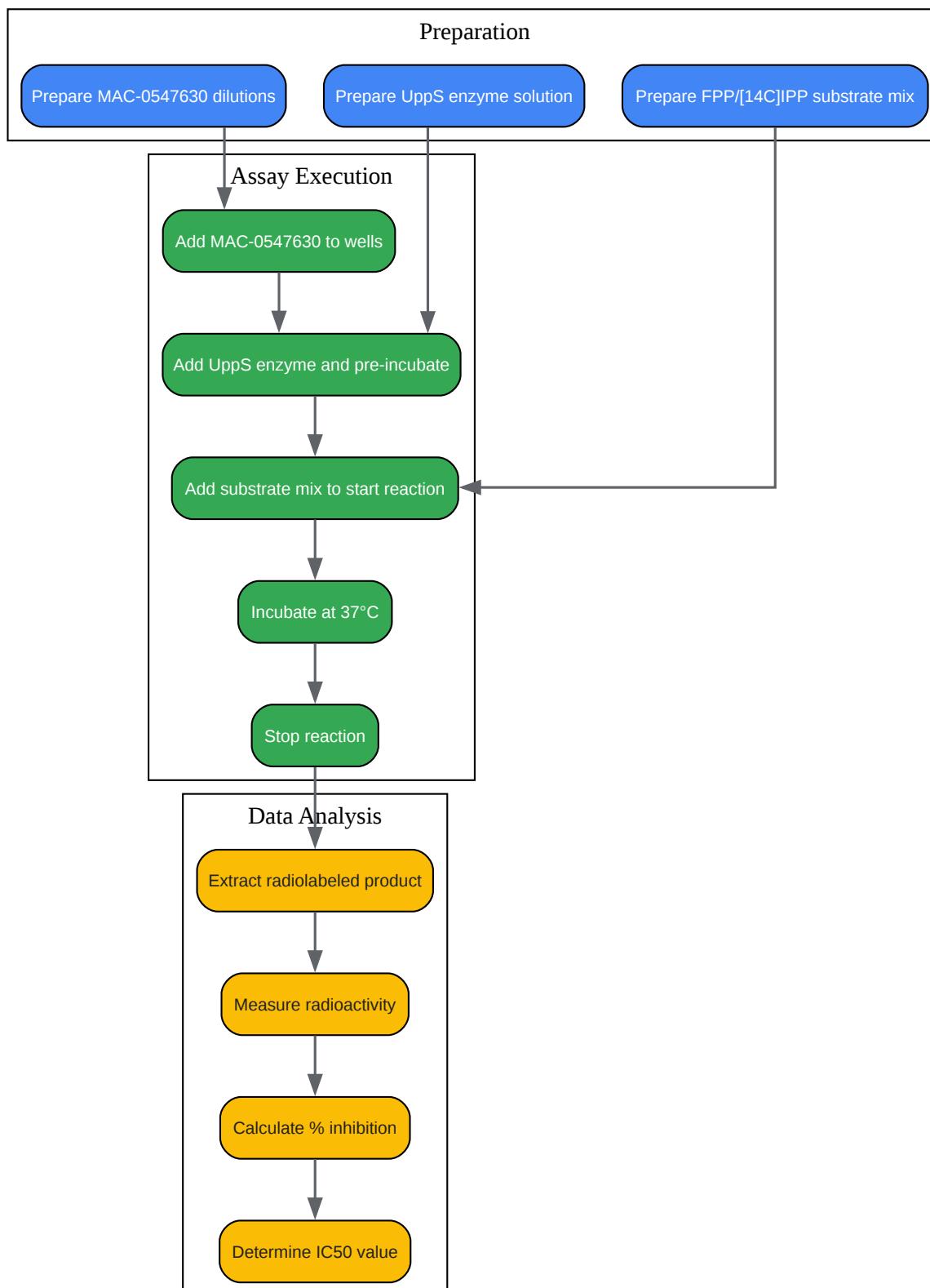
- Scintillation counter
- 96-well microplates

Procedure:

- Prepare a stock solution of **MAC-0547630** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of **MAC-0547630** in the assay buffer to achieve a range of desired concentrations.
- In a 96-well microplate, add the following to each well:
 - 5 µL of **MAC-0547630** dilution (or solvent control)
 - 10 µL of purified UppS enzyme in assay buffer
 - Incubate for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing FPP and [¹⁴C]IPP in assay buffer. The final concentrations should be optimized for the specific enzyme preparation.
- Incubate the reaction mixture at 37°C for 30 minutes.
- Stop the reaction by adding an appropriate quenching solution (e.g., 1 M HCl).
- Extract the radiolabeled product (undecaprenyl pyrophosphate) using an organic solvent (e.g., n-butanol).
- Transfer the organic phase to a scintillation vial.
- Evaporate the solvent.
- Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
- Calculate the percentage of UppS inhibition for each concentration of **MAC-0547630** relative to the solvent control.

- Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro UppS Inhibition Assay

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Workflow for the in vitro UppS inhibition assay.

Disclaimer

The information provided in this document is for research purposes only. **MAC-0547630** is not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable regulations. The experimental protocols provided are intended as a guide and may require optimization for specific experimental conditions.

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